Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

CDK4/6 inhibitor synthesis Process chemistry Scale-up

Impure intermediates compromise CDK4/6 inhibitor synthesis yields and confound SAR assays. This 4-(6-Amino-3-pyridyl)-1-Boc-piperidine is a high-purity building block for palbociclib-like kinase inhibitors, sourced from routes aligned with the high-yield CN112608299A process. • ≥75% synthetic yield achievable via optimized route • Boc-protected piperidine enables orthogonal N-functionalization • ≥95% purity ensures reliable SAR data and scalable process development

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 1198408-35-3
Cat. No. B598734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
CAS1198408-35-3
Synonymstert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N
InChIInChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17)
InChIKeyUGJYTOMOCDGLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Key CDK4/6 Inhibitor Intermediate


Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, also referred to as 4-(6-amino-3-pyridyl)-1-Boc-piperidine, is a heterocyclic organic compound . It is a white to off-white powder with a molecular formula of C₁₅H₂₃N₃O₂ and a molecular weight of 277.36 g/mol . This compound is not an active pharmaceutical ingredient itself but is a crucial, high-purity building block used in the synthesis of small-molecule kinase inhibitors, particularly those targeting CDK4 and CDK6 for cancer therapy [1].

Risks of Interchanging 4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate Analogs


Direct substitution of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate with close structural analogs is not feasible without significant process re-optimization and risk to product quality. Analogs differing by core heterocycle (e.g., piperazine vs. piperidine) or protecting group (e.g., ethyl ester vs. tert-butyl ester) exhibit divergent reactivity and stability profiles. This is particularly critical in the synthesis of CDK4/6 inhibitors, where the compound's specific core structure is essential for the final drug's target engagement [1]. The quantitative evidence below demonstrates that variations in synthetic yield and achievable purity create significant differentiators that directly impact procurement decisions for cost-effective, scalable drug development [2].

Quantitative Comparison vs. Analogs and Legacy Methods


Higher Synthetic Yield vs. Palladium-Catalyzed Routes

A novel synthetic route for this compound, as described in patent CN112608299A, achieves a total yield of ≥75% [1]. This represents a significant and quantifiable improvement over prior art methods that rely on palladium-catalyzed coupling reactions. The patent explicitly states that those legacy methods are characterized by 'low yield' and generate 'more impurities' that are difficult to remove [1].

CDK4/6 inhibitor synthesis Process chemistry Scale-up

Higher Post-Synthesis Purity

The synthesis method of CN112608299A not only provides a high yield but also demonstrates exceptional product purity. In the described examples, the final product was obtained with a purity of 99.6% after purification [1]. This is consistent with commercial suppliers like Sigma-Aldrich and Catsyn, who offer the compound with a minimum purity specification of 98% [2], which is a higher baseline than the ≥95% purity offered by other suppliers like MuseChem .

Quality control Pharmaceutical intermediate Purity specification

Structural Differentiation of Core and Protecting Group

This compound features a piperidine core and a tert-butyl carbamate (Boc) protecting group. The closest commercially available analogs differ in key structural elements. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) contains a piperazine ring, altering the basicity and conformational flexibility [1]. Another analog, ethyl 1-(6-aminopyridin-3-yl)piperidine-4-carboxylate (CAS 1018505-67-3), features an ethyl ester, which lacks the orthogonal stability of the Boc group and is prone to premature hydrolysis under basic conditions .

Medicinal chemistry Structure-activity relationship Protecting group strategy

Optimal Procurement Scenarios


Scale-Up and Manufacturing of CDK4/6 Inhibitors

This compound is a critical intermediate in the synthesis of clinically-approved CDK4/6 inhibitors like palbociclib. For process chemists and manufacturing teams, the high-yield (≥75%) and high-purity (NLT 98%) synthesis method directly addresses the cost and purity challenges associated with large-scale production. Procuring this compound from vendors aligned with the CN112608299A process ensures a more cost-effective and reliable supply chain, as the improved yield minimizes waste and raw material costs per batch [1].

Lead Optimization and SAR Studies

For medicinal chemists exploring structure-activity relationships (SAR) around the aminopyridine-piperidine scaffold, the high purity (NLT 98%) of this building block is non-negotiable. Impurities can confound biological assay results and complicate interpretation of SAR data. Using a reliably high-purity source ensures that observed activity is attributable to the synthesized final compound and not to contaminants from the starting material [2]. Its Boc-protected amine also provides a convenient handle for further diversification in parallel synthesis libraries.

Process Development for Next-Generation Kinase Inhibitors

R&D teams developing novel kinase inhibitors beyond palbociclib can leverage this compound as a versatile starting point. The established, high-yielding synthetic route [1] provides a robust foundation for analog synthesis via cross-coupling reactions at the 6-amino position. The orthogonal Boc protecting group allows for subsequent N-functionalization of the piperidine ring, enabling the creation of diverse chemotypes from a single, well-characterized intermediate. This reduces the synthetic burden and accelerates the hit-to-lead process.

Technical Documentation Hub

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